molecular formula C21H29ClN4O2 B2691522 N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide CAS No. 929987-12-2

N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide

Cat. No.: B2691522
CAS No.: 929987-12-2
M. Wt: 404.94
InChI Key: HNCIVLMGIGTDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative characterized by:

  • A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • A branched ethylamino chain extending from the acetamide carbonyl.
  • A 1-cyanocyclohexyl moiety linked via a methylamino group.

Its structural complexity likely influences solubility, metabolic stability, and target binding compared to simpler analogs .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN4O2/c1-4-26(13-19(27)24-18-12-17(22)9-8-16(18)2)14-20(28)25(3)21(15-23)10-6-5-7-11-21/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIVLMGIGTDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC(=C1)Cl)C)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide, with the molecular formula C21H29ClN4O2 and a molecular weight of 404.94 g/mol, is a compound of significant interest in medicinal chemistry. This compound is primarily used for research purposes and has not been approved for human or veterinary use.

Chemical Structure

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H29ClN4O2
  • Molecular Weight : 404.94 g/mol

The compound features a chloro-substituted aromatic ring, an acetamide functional group, and a complex side chain that includes a cyanocyclohexyl moiety.

Pharmacological Profile

Research into the biological activity of this compound has shown potential in various pharmacological applications. The specific biological activities include:

  • Antineoplastic Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the chloro-substituent may enhance these effects by increasing lipophilicity, allowing better cellular uptake.
  • Neuropharmacological Effects : The cyanocyclohexyl group may confer neuroactive properties, potentially influencing neurotransmitter systems. Compounds with similar structural motifs have been investigated for their ability to modulate serotonin and dopamine receptors.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzyme systems or receptor sites due to its structural analogies to known pharmacologically active compounds.

Case Studies and Research Findings

A review of relevant literature reveals several studies focusing on similar compounds that provide insights into the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that related compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
  • Receptor Binding Studies : Research on structurally related compounds has shown affinity for various receptor types, including adrenergic and serotonergic receptors. Binding affinities were measured using radiolabeled ligands, suggesting potential therapeutic targets .
  • Animal Models : Animal studies evaluating the pharmacokinetics and pharmacodynamics of similar compounds have indicated promising results in terms of bioavailability and therapeutic efficacy, warranting further investigation into this specific compound .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntineoplasticCytotoxic effects on cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems
Receptor InteractionAffinity for adrenergic and serotonergic receptors

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (C10H9ClN2O)

Key Features :

  • Simplifies the target compound by replacing the ethylamino-cyclohexyl chain with a cyano group.
  • Molecular weight: 208.65 g/mol (vs. higher for the target compound).

Implications :

  • Cyano groups are electron-withdrawing, which may alter electronic properties and reactivity compared to the target compound’s cyanocyclohexyl moiety.
  • Likely less metabolically stable due to fewer substituents shielding the acetamide core .

Thiazolidinone Derivatives: 2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide

Key Features :

  • Incorporates a thiazolidinone ring (a sulfur- and nitrogen-containing heterocycle) instead of the ethylamino-cyclohexyl chain.
  • Molecular formula: C21H21Cl2N3O3S.

Implications :

  • The methoxy group on the phenyl ring may improve metabolic resistance compared to the target compound’s methyl group.
  • Sulfur atoms in the ring could influence redox properties or susceptibility to oxidation .

Oxadiazole-Containing Analogs: CPA ()

Key Features :

  • Structure: 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide.
  • Contains an oxadiazole ring and a thiophene-pyridine fused system.

Implications :

  • Higher molecular complexity may correlate with synthetic challenges and cost .

Chloroacetamide Pesticides ()

Examples :

  • Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Pretilachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

Comparison :

  • These compounds prioritize chloro-substituted phenyl groups and alkoxy chains for herbicidal activity.
  • The target compound’s cyanocyclohexyl and ethylamino groups may reduce volatility and environmental persistence compared to the linear alkoxy chains in pesticides.
  • Pesticides lack the polar cyanocyclohexyl moiety, which could make the target compound less prone to soil adsorption .

Trichloroethyl Derivatives ()

Examples :

  • 2e : 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide.
  • 2f : 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide.

Implications :

  • The trichloroethyl group in 2e/2f contrasts with the target compound’s cyanocyclohexyl group, which may reduce halogen-related toxicity while maintaining steric bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.